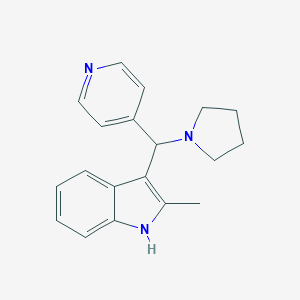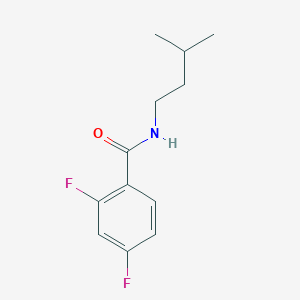
2,4-difluoro-N-isopentylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Difluoro-N-(3-methylbutyl)benzamide is an organic compound with the molecular formula C12H15F2NO. It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions, and the amide nitrogen is bonded to a 3-methylbutyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-isopentylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluorobenzoyl chloride and 3-methylbutylamine.
Reaction: The 2,4-difluorobenzoyl chloride is reacted with 3-methylbutylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2,4-Difluoro-N-(3-methylbutyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the 3-methylbutyl group, to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products depend on the nucleophile used, such as 2,4-diamino-N-(3-methylbutyl)benzamide.
Reduction: The major product is 2,4-difluoro-N-(3-methylbutyl)aniline.
Oxidation: Products include 2,4-difluoro-N-(3-hydroxybutyl)benzamide or 2,4-difluoro-N-(3-oxobutyl)benzamide.
科学研究应用
2,4-Difluoro-N-(3-methylbutyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 2,4-difluoro-N-isopentylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The fluorine atoms can enhance the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological targets.
相似化合物的比较
Similar Compounds
2,4-Difluorobenzamide: Lacks the 3-methylbutyl group, making it less hydrophobic.
3,4-Difluoro-N-(3-methylbutyl)benzamide: The fluorine atoms are at different positions, potentially altering its reactivity and binding properties.
2,4-Dichloro-N-(3-methylbutyl)benzamide: Chlorine atoms instead of fluorine, affecting its electronic properties and reactivity.
Uniqueness
2,4-Difluoro-N-(3-methylbutyl)benzamide is unique due to the specific positioning of the fluorine atoms and the 3-methylbutyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
948793-83-7 |
|---|---|
分子式 |
C12H15F2NO |
分子量 |
227.25g/mol |
IUPAC 名称 |
2,4-difluoro-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C12H15F2NO/c1-8(2)5-6-15-12(16)10-4-3-9(13)7-11(10)14/h3-4,7-8H,5-6H2,1-2H3,(H,15,16) |
InChI 键 |
IKHHCKVDWVNVEX-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=C(C=C(C=C1)F)F |
规范 SMILES |
CC(C)CCNC(=O)C1=C(C=C(C=C1)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


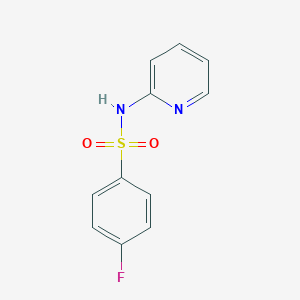
![N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B359876.png)
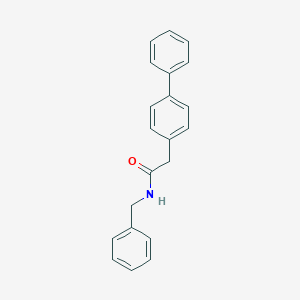
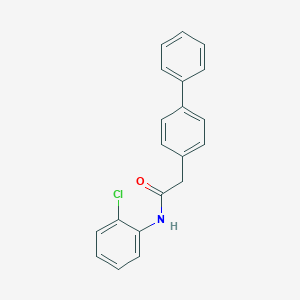
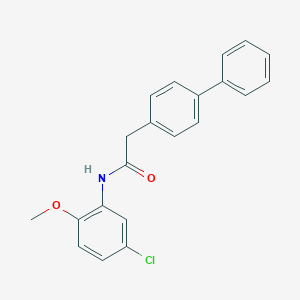
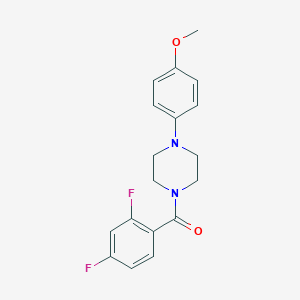
![4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one](/img/structure/B359938.png)
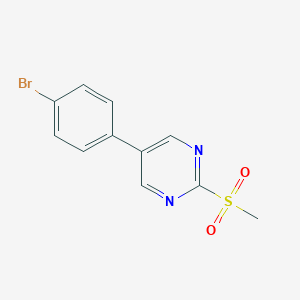
![4-[3-(4,5-dihydro-1H-pyrrolo[2,3-c]pyrazol-6-yl)-2,4-dimethylphenyl]sulfonylmorpholine](/img/structure/B359955.png)
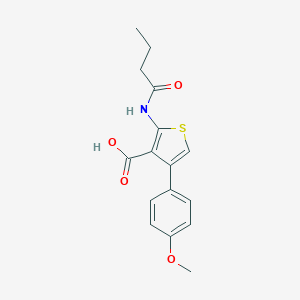
![2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B359966.png)
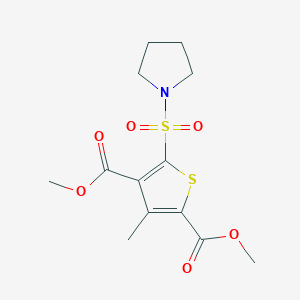
![[1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol](/img/structure/B359970.png)
